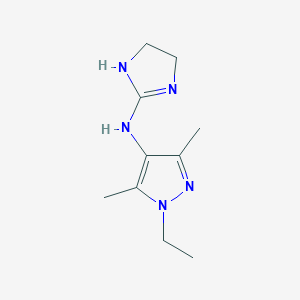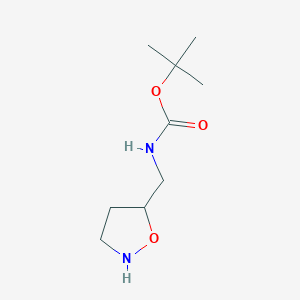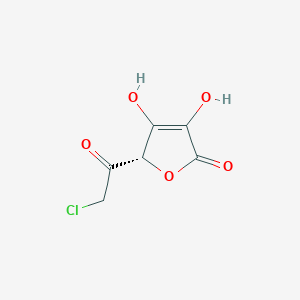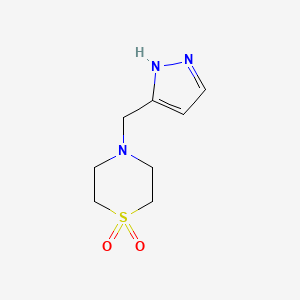
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of 1,2-diketones with ammonium acetate and aldehydes . The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-organic frameworks (MOFs) or ionic liquids can be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully saturated analogs .
Wissenschaftliche Forschungsanwendungen
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: Known for its use in antifungal medications.
Pyrazole: Used in anti-inflammatory drugs.
Benzimidazole: Commonly found in antiparasitic treatments.
Uniqueness
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual ring structure, which imparts a combination of properties from both imidazole and pyrazole. This dual functionality enhances its potential as a versatile pharmacophore in drug design .
Eigenschaften
Molekularformel |
C10H17N5 |
|---|---|
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N5/c1-4-15-8(3)9(7(2)14-15)13-10-11-5-6-12-10/h4-6H2,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
MXVXJHGVGXPNGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)NC2=NCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)





![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)




![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)


